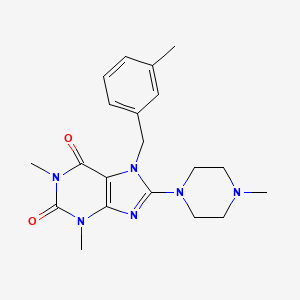

1,3-dimethyl-7-(3-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a theophylline-based purine-dione derivative with a 3-methylbenzyl group at the 7-position and a 4-methylpiperazinyl moiety at the 8-position (Figure 1). It belongs to a class of molecules designed as inhibitors of aldehyde dehydrogenase (ALDH), particularly investigated in the context of cancer therapy due to ALDH's role in drug resistance .

Properties

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c1-14-6-5-7-15(12-14)13-26-16-17(23(3)20(28)24(4)18(16)27)21-19(26)25-10-8-22(2)9-11-25/h5-7,12H,8-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVVDHSLLYPKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(3-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Alkylation: Introduction of the 3-methylbenzyl group to the purine core.

Piperazine Substitution: Attachment of the 4-methylpiperazin-1-yl group.

Methylation: Addition of methyl groups at the 1 and 3 positions of the purine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(3-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability and reactivity.

Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study purine metabolism and signaling pathways.

Medicine: Potential therapeutic agent for diseases involving purine metabolism or signaling.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(3-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological targets. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various cellular processes. The compound might inhibit or activate specific enzymes, modulate receptor activity, or interfere with DNA/RNA synthesis.

Comparison with Similar Compounds

Structural Modifications at the 7-Position

The 7-position substituent significantly influences physicochemical properties and bioactivity:

Key Findings :

- Lipophilicity : The 3-methylbenzyl group in the target compound provides moderate lipophilicity compared to the more hydrophobic isopentyl group in NCT-501 .

- Bioavailability : Linagliptin’s butynyl group improves oral absorption, suggesting that linear alkyl chains at the 7-position may enhance pharmacokinetics .

Modifications at the 8-Position

The 8-position is critical for target engagement and selectivity:

Key Findings :

- Selectivity : The 4-methylpiperazinyl group in the target compound likely interacts with ALDH’s catalytic site, while NCT-501’s cyclopropanecarbonyl modification improves potency and selectivity for ALDH1A1 .

- Pharmacological Profile : Substitutions like pyridinyloxy () or methylsulfonyl () shift activity from CNS effects to kinase or necroptosis pathways, underscoring the 8-position’s role in target diversification.

Biological Activity

1,3-Dimethyl-7-(3-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to known pharmacological agents and has been investigated for various therapeutic applications, particularly in oncology and neurology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C20H25N5O2

- SMILES Notation: CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer properties and interaction with neurotransmitter systems.

Anticancer Properties

Recent research indicates that derivatives of purine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as melanoma (A375) and breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

- Case Study Findings:

- A study reported that specific derivatives demonstrated lower viability in A375 cells compared to standard treatments, indicating potential for further development as anticancer agents .

- In vitro assays revealed that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting promising efficacy .

Neuropharmacological Effects

The piperazine moiety present in the compound is known for its role in modulating neurotransmitter systems, including dopamine and serotonin pathways. Compounds with similar structures have shown anxiolytic and antidepressant effects.

- Mechanism of Action:

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. In silico models have been utilized to predict these properties based on structural characteristics.

| Property | Value |

|---|---|

| Lipophilicity (LogP) | Predicted to be favorable |

| Solubility | Moderate |

| Bioavailability | Potentially high |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.